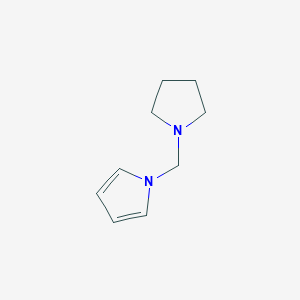

1-(pyrrolidin-1-ylmethyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(pyrrolidin-1-ylmethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-2,5-6H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYHBEROOZSYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Pyrrole (B145914) Ring Formation Reactions

The construction of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions describing its formation. These syntheses can be broadly categorized by their mechanistic approaches, including those that proceed through nucleophilic or radical intermediates.

Many classical methods for pyrrole synthesis rely on the reaction between an amine and a dicarbonyl compound, proceeding through a sequence of nucleophilic addition and dehydration steps.

The Paal-Knorr synthesis is a prominent example, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions. organic-chemistry.orgrgmcet.edu.in The mechanism, investigated in detail by Amarnath and colleagues, suggests that the reaction begins with a nucleophilic attack by the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. rgmcet.edu.inwikipedia.org A subsequent intramolecular attack on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The ring-formation step is generally considered the rate-determining step of the sequence. alfa-chemistry.com

Computational studies using Density Functional Theory (DFT) have further elucidated this pathway, concluding that a mechanism involving hemiaminal formation and cyclization, with water playing a key role in mediating proton transfer steps, is the most energetically favorable route. rgmcet.edu.inrsc.org

| Pyrrole Synthesis Method | Reactants | Key Mechanistic Features | Reference(s) |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Nucleophilic attack, Hemiaminal formation, Cyclization, Dehydration | organic-chemistry.orgrgmcet.edu.inwikipedia.orgalfa-chemistry.com |

| Hantzsch Synthesis | β-ketoester, α-haloketone, Ammonia/Primary amine | Sequential nucleophilic substitutions and condensations | slideshare.net |

| Van Leusen Reaction | Enone, Tosylmethyl isocyanide (TosMIC) | Michael addition, 5-endo cyclization, Elimination of tosyl group | slideshare.net |

Alternative strategies for pyrrole synthesis employ radical intermediates. These methods offer different pathways for ring construction and can be particularly useful for creating highly substituted pyrroles. Intramolecular free-radical cyclization is a widely used technique for synthesizing various heteroaromatic compounds, including those containing a pyrrole ring. nih.govbeilstein-journals.orgnih.gov

One such approach involves the reaction of o-bromophenyl-substituted pyrrolylpyridinium salts with a radical initiator like azobisisobutyronitrile (AIBN) and a mediating agent such as tris(trimethylsilyl)silane (B43935) (TTMSS). nih.govbeilstein-journals.org This process generates an aryl radical that cyclizes onto the pyrrole ring. Another strategy involves a visible-light-mediated photocatalytic [3+2] annulation between N-aryl glycinates and benzylidenemalononitriles, which proceeds through a radical cycloaddition pathway to build the polysubstituted pyrrole framework. rsc.org Additionally, oxidative radical cyclizations have been shown to proceed via a pseudo SRN1 process, involving radical addition to the pyrrole nucleus followed by reductive removal of a directing group. cdnsciencepub.com

Mechanistic Studies of Pyrrolidine (B122466) Ring Formation

The synthesis of the saturated pyrrolidine ring can be achieved through various cyclization strategies, often involving transition metal catalysis or the manipulation of radical intermediates.

A notable method is the copper-catalyzed intramolecular C-H amination. Mechanistic studies, combining experimental data and DFT calculations, have been performed on reactions using N-fluoro and N-chloro amides with copper(I) precatalysts. acs.org These investigations support a catalytic cycle involving Cu(I)/Cu(II) oxidation states. acs.org The reaction may proceed through a single-electron transfer (SET) step followed by ring closing. acs.org Copper-catalyzed intermolecular carboamination of alkenes with specific β-aminoethyltrifluoroborates also yields pyrrolidines. nih.gov The proposed mechanism involves the copper(II)-catalyzed oxidation of the alkylborane to an alkyl radical, which adds to an alkene (like styrene) to form a stabilized benzylic radical. This intermediate can then undergo C-N bond formation through reductive elimination from a copper(III) species. nih.gov

Radical clock experiments have been used to confirm the presence of carbon radical intermediates in these transformations. nih.gov Furthermore, copper(II)-promoted intramolecular aminooxygenation of alkenes provides a diastereoselective route to disubstituted pyrrolidines, with mechanistic studies indicating a pathway that involves a primary carbon radical intermediate. nih.gov Nitrogen radicals, generated from precursors like N-halo compounds, can also cyclize onto olefins to form the pyrrolidine ring. acs.org

Electrophilic Substitution Reactions on the Pyrrole Moiety of 1-(Pyrrolidin-1-ylmethyl)-1H-pyrrole

The pyrrole ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. pearson.comslideshare.net This high reactivity is due to the participation of the nitrogen lone pair in the aromatic π-electron system, which increases the electron density of the ring carbons. pearson.com In N-substituted pyrroles, such as this compound, the N-substituent influences the reaction's regioselectivity.

Electrophilic substitution on the pyrrole ring preferentially occurs at the α-positions (C2 and C5) rather than the β-positions (C3 and C4). slideshare.netyoutube.com This preference is because the carbocation intermediate formed by attack at the C2 position is more stabilized by resonance. pearson.comyoutube.com Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at C3 yields a less stable intermediate with only two possible resonance structures. google.com

For N-alkylpyrroles, substitution almost exclusively occurs at the C2 position. umich.edu The N-(pyrrolidin-1-ylmethyl) group is an N-alkyl substituent, and therefore, electrophilic attack is strongly directed to the C2 and C5 positions of the pyrrole ring. The nature of the N-substituent can, however, influence the ratio of α to β substitution, with sterically bulky groups sometimes leading to an increase in the proportion of the β-substituted product. umich.eduresearchgate.net While specific studies on this compound are limited, standard electrophilic substitution reactions are expected to follow this established pattern of α-selectivity. For instance, Vilsmeier-Haack formylation of N-alkylpyrroles gives the 2-formyl derivative, and acylation can also be directed to the 2-position, although isomerization to the 3-acyl isomer can occur under strongly acidic conditions. umich.eduacs.org

| Reaction Type | Typical Reagent(s) | Expected Major Product Position | Reference(s) |

| Halogenation | SO₂Cl₂, Br₂/dioxane | 2-Halo and poly-halogenated | slideshare.netgoogle.com |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitro | slideshare.netgoogle.com |

| Sulfonation | Pyridine-SO₃ complex | 2-Sulfonic acid | slideshare.netgoogle.com |

| Acylation (Vilsmeier-Haack) | POCl₃ / DMF | 2-Formyl | umich.edunih.gov |

| Acylation (Friedel-Crafts) | Acetic Anhydride / Lewis Acid | 2-Acyl | slideshare.netgoogle.com |

Nucleophilic Reactivity of the Pyrrolidine Nitrogen and Ring

The compound this compound possesses two distinct nitrogen atoms, each with vastly different nucleophilic character. The pyrrolidine nitrogen is significantly more nucleophilic than the pyrrole nitrogen. google.compearson.com

The nitrogen atom in the pyrrole ring is sp²-hybridized, and its lone pair of electrons is delocalized as part of the 6π aromatic system. pearson.comvaia.com This delocalization makes the lone pair largely unavailable for donation to an electrophile, rendering the pyrrole nitrogen non-basic and a very poor nucleophile. google.compearson.com

In contrast, the nitrogen atom in the pyrrolidine ring is a secondary amine. It is sp³-hybridized, and its lone pair resides in a localized orbital, making it readily available for bonding with electrophiles. pearson.comvaia.com Consequently, the pyrrolidine nitrogen is both basic and strongly nucleophilic. nih.govresearchgate.net Studies quantifying the nucleophilicity of pyrrolidine show it to be a potent nucleophile, more so than acyclic secondary amines like diethylamine (B46881) because its alkyl substituents are "tied back" in the ring structure, reducing steric hindrance. researchgate.net This high nucleophilicity makes the pyrrolidine nitrogen the primary site of reaction with electrophiles such as alkyl halides or acylating agents. nih.gov

| Nitrogen Atom Location | Hybridization | Lone Pair Status | Relative Nucleophilicity | pKa of Conjugate Acid | Reference(s) |

| Pyrrole Ring | sp² | Delocalized (Aromatic) | Very Low | ~ -3.8 | pearson.comvaia.comresearchgate.net |

| Pyrrolidine Ring | sp³ | Localized | High | ~ 11.3 | pearson.comnih.govresearchgate.net |

Transformations Involving the N-Methylene Linker

The N-methylene linker in this compound, which is a type of Mannich base, is a key site for chemical transformations. While specific studies on this exact molecule are limited, the reactivity of analogous N-aminomethylated pyrroles provides significant insight.

One of the primary transformations involves the potential for the elimination of the pyrrolidine group. Under forcing conditions, related structures have been shown to eliminate the amine to form a reactive azafulvene intermediate. researchgate.net This highly reactive species can then undergo subsequent reactions, such as cycloadditions.

Another potential transformation is the cleavage of the C-N bond of the methylene (B1212753) linker. This can be influenced by the reaction conditions, such as the presence of strong nucleophiles or reducing agents. The stability of such linkers can be pH-dependent, with increased cleavage rates observed under acidic conditions for similar structures like N-(methoxy)oxazolidine linkers. nih.gov

The N-methylene linker can also be involved in intramolecular reactions. For instance, if the pyrrole ring is appropriately substituted, the aminomethyl group can participate in cyclization reactions, leading to the formation of fused heterocyclic systems.

| Transformation | Reagents/Conditions | Product Type | Notes |

| Elimination | Forcing conditions (e.g., heat) | Azafulvene intermediate | The pyrrolidine moiety acts as a leaving group. researchgate.net |

| Linker Cleavage | Acidic pH, Strong Nucleophiles | Pyrrole & Pyrrolidine derivatives | The stability of the linker is often pH-sensitive. nih.gov |

| Intramolecular Cyclization | Appropriate ring substitution | Fused heterocyclic systems | Dependent on the presence of other reactive functional groups. |

Studies on Stability and Reactivity Under Various Conditions

The stability and reactivity of this compound are dictated by the inherent properties of the pyrrole nucleus and the N-substituent.

Reactivity:

Electrophilic Substitution: Like other N-substituted pyrroles, the pyrrole ring in this compound is susceptible to electrophilic attack, primarily at the C2 and C5 positions. wikipedia.org However, the bulky pyrrolidinomethyl group at the N1 position can influence the regioselectivity.

Acidity of N-H Proton: The parent pyrrole has a moderately acidic N-H proton. wikipedia.org In this compound, this position is substituted, precluding reactions that involve deprotonation of the pyrrole nitrogen.

Oxidation: Pyrroles are generally electron-rich and prone to oxidation, which can lead to polymerization or the formation of pyrrolinone derivatives. hyphadiscovery.comnih.gov This reactivity is expected to be retained in this compound.

Cycloaddition Reactions: N-substituted pyrroles can participate in cycloaddition reactions, such as Diels-Alder reactions, where the pyrrole ring acts as a diene. wikipedia.org

Stability:

Basic Conditions: The compound is expected to be relatively stable under basic conditions. The synthesis of related Mannich bases is often carried out in the presence of a base. chemsynthesis.com

Thermal Stability: The thermal stability will be influenced by the potential for elimination of the pyrrolidine group, as mentioned in the previous section.

Atmospheric Stability: Pyrrole is known to darken upon exposure to air, indicating some sensitivity to oxidation. wikipedia.org While crystalline dipyrromethanes, which also feature a methylene bridge, can be stable in air, unsubstituted versions are prone to oxidation. nih.govresearchgate.net It is likely that this compound also exhibits some degree of air sensitivity, especially in solution.

| Condition | Expected Reactivity/Stability | Rationale |

| Strong Acid | Low stability, potential for polymerization and/or linker cleavage. | Pyrrole ring is acid-sensitive; the linker may be labile at low pH. nih.govwikipedia.org |

| Strong Base | Relatively stable. | N-H is substituted; many related syntheses are base-mediated. chemsynthesis.com |

| Oxidizing Agents | Low stability, prone to oxidation. | The pyrrole ring is electron-rich. hyphadiscovery.comnih.gov |

| Heat | Potential for elimination of pyrrolidine. | Formation of a stable aromatic pyrrole and volatile pyrrolidine. researchgate.net |

| Air/Light | Moderate stability, may darken over time. | General property of many pyrrole derivatives. wikipedia.org |

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.

One-Dimensional NMR (¹H, ¹³C) for Backbone Characterization

Specific ¹H and ¹³C NMR spectral data for 1-(pyrrolidin-1-ylmethyl)-1H-pyrrole are not found in the surveyed literature. However, based on the known spectra of pyrrole (B145914) and pyrrolidine (B122466) derivatives, a hypothetical spectrum can be predicted.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyrrole ring, the methylene (B1212753) bridge, and the pyrrolidine ring. The pyrrole protons typically appear in the aromatic region, with distinct chemical shifts for the protons at the C2/C5 and C3/C4 positions. The methylene bridge protons would likely appear as a singlet, while the pyrrolidine protons would present as multiplets due to their non-equivalent chemical environments.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the pyrrole ring would resonate in the downfield region characteristic of aromatic heterocycles. The methylene bridge carbon and the carbons of the pyrrolidine ring would appear in the aliphatic region of the spectrum.

Two-Dimensional NMR for Connectivity and Stereochemical Analysis

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of the molecular structure. For instance, a COSY spectrum would establish the coupling between adjacent protons within the pyrrole and pyrrolidine rings. An HMBC spectrum would be crucial to confirm the connection between the methylene bridge and both the pyrrole nitrogen and the pyrrolidine nitrogen by showing correlations between the methylene protons and the carbons of both heterocyclic rings. Unfortunately, no published 2D NMR data for this compound could be located.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to display:

C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic pyrrolidine ring.

C=C and C-N stretching vibrations characteristic of the pyrrole ring.

C-N stretching vibrations for the pyrrolidine ring and the linkage to the methylene group.

CH₂ bending vibrations.

While FT-IR spectra for pyrrole and pyrrolidine are well-documented, a specific spectrum for the combined molecule is not available. researchgate.netnist.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. The molecular formula of this compound is C₉H₁₄N₂, corresponding to a molecular weight of 150.22 g/mol . A high-resolution mass spectrometry (HRMS) analysis would be needed to confirm this exact mass.

The fragmentation pattern in an electron ionization mass spectrum would likely involve the cleavage of the C-N bonds, leading to characteristic fragments such as the pyrrolidinomethyl cation or the pyrrole ring fragment. However, no experimental mass spectral data for this specific compound has been published.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing. The successful application of this technique requires the growth of a suitable single crystal of the compound. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized ground state geometry of 1-(pyrrolidin-1-ylmethyl)-1H-pyrrole, providing precise bond lengths, bond angles, and dihedral angles. These calculations often utilize various functionals, such as B3LYP, CAM-B3LYP, and ωB97XD, paired with basis sets like 6-311++G(d,p), to accurately model the molecule's electronic properties and energetics. researchgate.net For instance, DFT methods have been successfully used to predict the geometry of similar heterocyclic compounds, showing good correlation with experimental data.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energies and shapes of these orbitals provide insights into the molecule's ability to donate or accept electrons in a chemical reaction.

For this compound, the HOMO is expected to be localized on the electron-rich pyrrole (B145914) and pyrrolidine (B122466) nitrogen atoms, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would represent the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net DFT calculations are a common tool for determining the energies of the HOMO and LUMO and visualizing their spatial distribution. researchgate.netirjweb.com

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of donor-acceptor interactions, which are crucial for understanding intramolecular and intermolecular forces.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Recognition Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. utoronto.ca

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyrrole ring and the nitrogen of the pyrrolidine ring, making them susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack. MEP analysis is particularly useful for understanding intermolecular interactions, such as how the molecule might interact with a biological receptor or another reactant. researchgate.net The MEP is a powerful descriptor for understanding the nuclear and electronic charge distribution of a molecule. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, DFT calculations can be used to model the entire reaction pathway.

For example, in the synthesis of pyrrolidinedione derivatives, which share structural similarities, computational studies have been used to determine the energy barriers for different steps, such as Michael addition and cyclization. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides a deeper understanding of the factors that control the reaction's outcome.

Quantum Chemical Descriptors for Predictive Modeling

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various electronic and structural properties of a molecule. These descriptors can be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity or physical properties of new compounds. nih.govnih.gov

For this compound and its derivatives, a range of quantum chemical descriptors can be calculated. These include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken charges. irjweb.com

Topological Descriptors: Molecular weight, number of rotatable bonds, and surface area.

Thermodynamic Descriptors: Heat of formation and Gibbs free energy.

Chemical Derivatization and Analog Development

Design and Synthesis of N-Substituted Pyrrole (B145914) Derivatives

The synthesis of N-substituted pyrrole derivatives is a cornerstone of heterocyclic chemistry, with numerous methods developed to introduce a wide array of functionalities onto the pyrrole nitrogen. These methods are crucial for creating analogs of 1-(pyrrolidin-1-ylmethyl)-1H-pyrrole.

A prevalent method for constructing the N-substituted pyrrole core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.orgmdpi.com This reaction is highly versatile, allowing for the introduction of the pyrrolidin-1-ylmethyl group by using 1-(aminomethyl)pyrrolidine as the amine component. Catalysts such as low-cost aluminas can be employed to promote this reaction under solvent-free conditions, offering high yields and operational simplicity. mdpi.com

Alternative sustainable approaches include the reaction of primary amines with 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyl compounds. acs.org This method can be performed in water-methanol solutions at room temperature or without solvents at elevated temperatures, yielding N-substituted pyrrole carboxylic acid derivatives. acs.org Furthermore, enzyme-catalyzed methods, for instance using α-amylase, provide a mild and efficient route to N-substituted pyrroles. nih.gov

Modification of the Pyrrole Ring Substituents

Modification of the substituents on the pyrrole ring itself is a key strategy for developing analogs. This can be achieved by starting with appropriately substituted 1,4-dicarbonyl compounds in the Paal-Knorr synthesis or by post-synthetic modifications of the pyrrole ring.

Various synthetic strategies allow for the preparation of multi-substituted pyrroles. nih.govmdpi.com The Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes, is a powerful method for creating 3-substituted or 3,4-disubstituted pyrroles. nih.govmdpi.com This allows for the introduction of diverse functional groups at positions 3 and 4 of the pyrrole ring.

Transition metal-catalyzed cross-coupling reactions are also widely used to arylate or alkylate the pyrrole ring, leading to the formation of C-C bonds at specific positions. researchgate.net For instance, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols can produce highly substituted pyrroles in high yields. organic-chemistry.org

Below is a table summarizing various synthetic methods for N-substituted and multi-substituted pyrroles:

Table 1: Synthetic Methods for Pyrrole Derivatives| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine. | Versatile, high yields, can be catalyzed by aluminas. | acs.orgmdpi.com |

| From 3-Hydroxy-2-pyrones | Reaction of primary amines with 3-hydroxy-2-pyrones. | Sustainable, can be performed in green solvents. | acs.org |

| Enzyme-Catalyzed Synthesis | α-Amylase catalyzed reaction. | Mild conditions, good to excellent yields. | nih.gov |

| Van Leusen Pyrrole Synthesis | [3+2] cycloaddition of TosMICs with activated alkenes. | Access to 3- and 3,4-substituted pyrroles. | nih.govmdpi.com |

| Gold-Catalyzed Cyclization | Dehydrative cyclization of substituted propargylic alcohols. | High yields, rapid reaction times. | organic-chemistry.org |

Functionalization of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a saturated heterocycle, offers a three-dimensional structure that is highly valuable in drug design. researchgate.netnih.gov Its non-planar nature allows for the exploration of a wider chemical space compared to its aromatic counterpart, pyrrole. researchgate.net Functionalization of the pre-formed pyrrolidine ring is a common strategy to introduce diverse substituents and control the molecule's stereochemistry. nih.gov

Methods for functionalizing the pyrrolidine ring include alkylation, acylation, and the introduction of various functional groups at different positions of the ring. These modifications can significantly influence the biological activity of the resulting compounds. dntb.gov.ua

Introduction of Chirality and Stereochemical Control

A key feature of the pyrrolidine ring is the potential for stereogenicity at its carbon atoms. researchgate.netnih.gov The introduction of chiral centers can be achieved through several synthetic approaches, leading to stereoisomers with potentially different biological profiles. researchgate.net

One method involves the stereoselective reduction of a substituted pyrrole to a pyrrolidine. Heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, creating up to four new stereocenters. nih.gov The initial reduction of a substituent can direct the subsequent hydrogenation of the pyrrole ring. nih.gov

Asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is another powerful strategy for the enantioselective synthesis of substituted pyrrolidines. dntb.gov.uanih.gov This method allows for the construction of the pyrrolidine ring with a high degree of stereochemical control. The use of chiral ligands and catalysts in these reactions is crucial for achieving high enantioselectivity. organic-chemistry.org

Elaboration of the Methylene (B1212753) Linker and Its Connectivity

For instance, instead of a simple methylene bridge, longer alkyl chains or chains containing heteroatoms could be synthesized, altering the distance and orientation between the two heterocyclic rings. The synthesis of such analogs would typically involve starting with a different amino-alkyl-pyrrolidine in the Paal-Knorr synthesis or a related pyrrole-forming reaction.

Structure-Activity Relationship (SAR) Methodologies Applied to Related Pyrrole-Pyrrolidine Hybrid Scaffolds

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of pyrrole-pyrrolidine hybrids. nih.govdntb.gov.ua These studies involve systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity. nih.gov

For pyrrolidine-based hybrids, SAR studies have revealed the importance of substituents and their stereochemistry on the pyrrolidine ring for biological activity. dntb.gov.uanih.gov For example, in a series of pyrrolidine derivatives designed as antidiabetic agents, electron-donating groups on an aromatic substituent, such as a methoxy (B1213986) group, were found to enhance inhibitory activity against α-amylase and α-glucosidase. nih.gov

In the context of pyrrole derivatives, SAR studies have been conducted on cannabinoid receptor agonists, where modifications at positions 1, 3, and 4 of the pyrrole nucleus were investigated. nih.gov These studies demonstrated that even small changes, such as the introduction of a bromo group or the replacement of a naphthoyl group with an amide, can significantly impact receptor affinity and efficacy. nih.gov

The combination of pyrrole and other heterocyclic rings, such as thiazolidinone, has also been explored, with SAR studies guiding the development of potent anti-infective agents. researchgate.net

The following table presents examples of SAR findings for related pyrrole and pyrrolidine derivatives:

Table 2: Structure-Activity Relationship (SAR) Insights| Compound Class | Modification | Effect on Activity | Reference(s) |

|---|---|---|---|

| Pyrrolidine Derivatives | Addition of electron-donating groups (e.g., -OCH₃) to an aryl substituent. | Enhanced α-amylase and α-glucosidase inhibition. | nih.gov |

| Pyrrole Cannabinoid Agonists | Substitution at C4 with a bromine atom. | Comparable affinity to known cannabimimetics. | nih.gov |

| Pyrrole Cannabinoid Agonists | Replacement of a 3-naphthoyl group with an amide. | Maintained moderate receptor affinity. | nih.gov |

| Pyrrole-Thiazolidinone Hybrids | Specific substitutions on the phenyl ring of the thiazolidinone. | Potent activity against S. aureus and M. tuberculosis. | researchgate.net |

| Pyrrolopyrimidine Derivatives | Varied substituents on the pyrrole and pyrimidine (B1678525) rings. | Promising antihyperglycemic activity. | nih.gov |

Synthesis of Complex Polycyclic Systems Incorporating the Pyrrole-Pyrrolidine Motif

The pyrrole-pyrrolidine scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. These fused and spirocyclic structures are of great interest in medicinal chemistry due to their conformational rigidity and potential for enhanced biological activity. researchgate.netresearchgate.net

Cascade reactions, also known as domino or tandem reactions, provide an efficient means to construct polycyclic N-heterocyclic libraries. researchgate.net For instance, an acid-catalyzed intramolecular Pictet-Spengler type reaction of N-substituted 4,4-diethoxybutan-1-amines can lead to the formation of 2-(hetero)arylpyrrolidines, which can be precursors to polycyclic systems. researchgate.net

The synthesis of pyrrolizine and indolizine (B1195054) structures, which are fused bicyclic systems containing a pyrrolidine ring, can be achieved through 1,3-dipolar cycloaddition reactions. nih.gov These scaffolds can then be further functionalized to create complex hybrid molecules. mdpi.com

Furthermore, the pyrrole ring itself can be part of a larger fused system. For example, pyrrolo[3,2-c]quinolines and pyrrolo[2,1-a]isoquinolines can be synthesized from functionalized pyrroles, demonstrating the versatility of the pyrrole core in constructing complex heterocyclic frameworks. rsc.org The development of pyrrole-imidazole fused systems has also been reported, highlighting the broad scope of accessible polycyclic structures. researchgate.net

A photo-promoted ring contraction of pyridines with silylborane has been developed to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which are valuable synthons for creating polycyclic alkaloids. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes for the Compound

The synthesis of N-substituted pyrroles is a well-established field, but there is a continuous drive towards more sustainable and efficient methods. acs.orgnih.govresearchgate.net Future research on the synthesis of 1-(pyrrolidin-1-ylmethyl)-1H-pyrrole will likely focus on green chemistry principles, minimizing waste, and utilizing renewable resources.

One of the most common methods for synthesizing N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.orgsemanticscholar.org Green adaptations of this reaction, such as using water as a solvent or employing catalyst-free conditions, are becoming more prevalent. semanticscholar.orgnih.gov For the synthesis of this compound, this would involve the reaction of 2,5-hexanedione (B30556) with 1-(aminomethyl)pyrrolidine. Research in this area could explore the use of microwave-assisted synthesis to accelerate reaction times and improve yields under environmentally benign conditions. researchgate.net

Another promising approach is the use of bio-sourced starting materials. For instance, 3-hydroxy-2-pyrones, which can be derived from renewable sources, have been used to synthesize N-substituted pyrrole (B145914) carboxylic acid derivatives. acs.orgpolimi.it Investigating similar bio-based routes to precursors of this compound could significantly enhance the sustainability of its production. Furthermore, the development of one-pot, multicomponent reactions offers an atom-economical approach to constructing this and similar molecules. rsc.org

Table 1: Potential Sustainable Synthetic Routes for this compound

| Method | Precursors | Potential Advantages |

| Green Paal-Knorr Reaction | 2,5-Hexanedione, 1-(Aminomethyl)pyrrolidine | Use of water as solvent, catalyst-free conditions, reduced waste. acs.orgsemanticscholar.orgnih.gov |

| Microwave-Assisted Synthesis | 2,5-Hexanedione, 1-(Aminomethyl)pyrrolidine | Faster reaction times, improved energy efficiency. researchgate.net |

| Bio-based Precursor Routes | Bio-derived 1,4-dicarbonyls, 1-(Aminomethyl)pyrrolidine | Utilization of renewable feedstocks. acs.orgpolimi.it |

| Multicomponent Reactions | Simpler starting materials | High atom economy, operational simplicity. rsc.org |

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired activities. researchgate.netibm.com For this compound, these computational tools can accelerate the discovery of new analogs with enhanced properties.

ML models can be trained on existing datasets of similar heterocyclic compounds to predict the reactivity of the pyrrole and pyrrolidine (B122466) rings in this compound. researchgate.net This can help in planning synthetic routes for functionalization and in understanding the compound's stability. For example, ML algorithms can predict the most likely sites for electrophilic substitution on the pyrrole ring or for oxidation of the pyrrolidine moiety.

Furthermore, generative AI models can be employed to design novel analogs of this compound. By defining a desired property profile, such as specific biological activity or material characteristic, these models can propose new molecular structures that are likely to exhibit these properties. This in silico screening can significantly reduce the time and cost associated with traditional trial-and-error synthesis and testing. researchgate.net The use of machine learning to predict reaction yields can also optimize the synthesis of these new analogs. researchgate.net

Exploration of New Reaction Types and Catalytic Systems for Functionalization

The functionalization of the pyrrole ring is crucial for tuning the properties of this compound. While classical electrophilic substitution reactions are common for pyrroles, modern organic synthesis offers a plethora of new reaction types and catalytic systems for more precise and efficient modifications. researchgate.netnih.gov

A key area of future research will be the direct C-H functionalization of the pyrrole ring. researchgate.netnih.govrsc.org This approach avoids the need for pre-functionalized starting materials and is highly atom-economical. Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, have shown great promise in mediating the C-H arylation, alkenylation, and alkylation of pyrroles. nih.govnih.govmdpi.com Investigating the regioselectivity of these reactions on the this compound scaffold will be essential.

Photoredox catalysis and electrochemical synthesis are also emerging as powerful tools for the functionalization of heterocyclic compounds under mild conditions. rsc.org These methods can enable novel transformations that are not accessible through traditional thermal reactions. For instance, light-induced radical reactions could be used to introduce a wide range of functional groups onto the pyrrole ring.

Table 2: Emerging Functionalization Strategies for the Pyrrole Moiety

| Reaction Type | Catalyst/Conditions | Potential Functional Groups |

| C-H Arylation | Palladium, Nickel, or Copper catalysts | Aryl, Heteroaryl |

| C-H Alkenylation | Palladium catalysts | Alkenyl |

| Photocatalyzed Reactions | Photoredox catalysts (e.g., Iridium, Ruthenium complexes) | Various functional groups via radical intermediates |

| Electrochemical Synthesis | Electrolysis | Diverse functionalizations through redox processes |

Advanced Characterization Techniques for Dynamic Processes and Supramolecular Assemblies

The unique combination of a flexible pyrrolidine ring and a planar pyrrole ring in this compound suggests the possibility of interesting dynamic behaviors and the formation of supramolecular assemblies. oup.com Advanced characterization techniques will be instrumental in understanding these phenomena.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like 2D NMR and variable temperature NMR, can be used to study the conformational dynamics of the pyrrolidine ring and the rotational barrier around the bond connecting the two heterocyclic moieties. Understanding these dynamic processes is crucial as they can influence the compound's interaction with biological targets or its packing in the solid state.

The potential for this compound to participate in non-covalent interactions, such as hydrogen bonding (through the pyrrole N-H) and π-stacking (through the pyrrole ring), makes it a candidate for forming supramolecular structures. oup.comnih.gov Techniques like X-ray crystallography, scanning tunneling microscopy (STM), and atomic force microscopy (AFM) can provide detailed insights into the nature of these assemblies at the molecular and nanoscale levels.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound and to enable its large-scale production, the integration of its synthesis with flow chemistry and automated platforms is a critical future direction. rsc.orgvapourtec.com

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. rsc.org The synthesis of N-substituted pyrroles has been successfully demonstrated in flow reactors, and applying this technology to this compound could enable its efficient and scalable production. rsc.org

Automated synthesis platforms can be used to rapidly generate libraries of analogs of this compound for high-throughput screening. vapourtec.comresearchgate.netnih.gov By combining robotic liquid handling with automated purification and analysis, these platforms can synthesize hundreds or even thousands of compounds with minimal manual intervention. This approach will be invaluable for exploring the structure-activity relationships of this class of compounds and for identifying lead candidates for various applications.

Q & A

What safety precautions are critical when handling 1-(pyrrolidin-1-ylmethyl)-1H-pyrrole derivatives in synthetic chemistry laboratories?

Answer:

- Acute Toxicity Protocols: Follow Category 4 guidelines (oral, dermal, inhalation) per GHS classifications. Use fume hoods, nitrile gloves, and lab coats. Emergency eyewash stations and showers must be accessible .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Avoid direct contact with skin/eyes; rinse immediately with water for 15 minutes .

- Documentation: Maintain updated SDS sheets and ensure emergency contacts (e.g., institutional EH&S) are listed .

How can NMR and mass spectrometry be systematically applied to confirm the structural integrity of this compound analogs?

Answer:

- NMR Analysis:

- High-Resolution MS : Use ESI-TOF to verify molecular ions (e.g., [M+H] for CHN: calculated 179.1183, observed 179.12 ± 0.02) .

- Cross-Validation : Pair with FTIR for functional groups (C-N stretch: 1200–1350 cm) .

What experimental strategies mitigate low yields in the alkylation of pyrrole cores during the synthesis of this compound?

Answer:

- Solvent Optimization : Use DMF or DMSO at 60–80°C to enhance pyrrole nucleophilicity. Avoid protic solvents to minimize side reactions .

- Catalysis : Add phase-transfer agents (e.g., TBAB, 5 mol%) for biphasic systems .

- Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane = 1:2) or HPLC (C18 column, MeCN/HO = 70:30) .

- Inert Conditions : Conduct reactions under N/Ar to prevent oxidation of pyrrole rings .

How should researchers address discrepancies in reported biological activity data for this compound-based enzyme inhibitors?

Answer:

- Assay Standardization :

- Control pH (7.4 PBS) and temperature (37°C). Limit DMSO to ≤1% to avoid solvent interference .

- Validate enzyme purity via SDS-PAGE (>95%) and use internal standards (e.g., ATP for kinase assays).

- Data Validation : Replicate IC measurements using orthogonal methods (e.g., fluorescence polarization vs. ITC) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects (e.g., methyl vs. ethyl groups) with binding affinity .

What chromatographic methods are optimal for resolving stereoisomers in N-substituted pyrrolidine-pyrrole hybrid compounds?

Answer:

- Analytical Scale : Chiralpak IG-3 column (4.6 × 250 mm), isocratic elution (n-hexane:IPA = 85:15, 0.1% TFA), 1.0 mL/min flow rate, UV detection at 254 nm .

- Preparative Scale : Simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) phase .

- Enantiomeric Excess (ee) : Validate via circular dichroism (Δε at 220 nm) or chiral GC (β-cyclodextrin column) .

How can thermal stability data inform the storage conditions of this compound derivatives?

Answer:

- DSC/TGA Analysis : Determine decomposition onset temperatures (e.g., >150°C for stable analogs). Store at –20°C under desiccation (silica gel) if decomposition occurs below 100°C .

- Light Sensitivity : Use amber vials if UV-Vis spectra indicate absorbance <400 nm (e.g., π→π* transitions in pyrrole) .

What mechanistic insights guide the regioselective functionalization of the pyrrole ring in this compound?

Answer:

- Electrophilic Substitution : Prioritize C2/C5 positions via Friedel-Crafts acylation (AlCl catalyst) due to electron-donating N-methylpyrrolidine .

- Cross-Coupling : Use Suzuki-Miyaura (Pd(PPh), KCO) for C3 arylation. Monitor regioselectivity via H NMR (e.g., downfield shifts for aryl-coupled protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.